molecular formula C19H19FN2O3 B2552318 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921586-60-9

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No. B2552318
CAS RN: 921586-60-9
M. Wt: 342.37
InChI Key: JWTYILATTMNRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a structurally complex molecule that likely exhibits pharmacological properties due to the presence of a fluorinated benzamide moiety and a tetrahydrobenzo[b][1,4]oxazepine scaffold. These structural features are common in pharmacophores, which are parts of a molecule responsible for its biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds often involves multiple steps, including acyl chlorination, coupling reactions, and cyclization processes. For instance, the synthesis of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl] substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids, coupling with aminobenzoic acid, and subsequent cyclization . Similarly, the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide was achieved through N-acylation followed by a microwave-assisted Fries rearrangement . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzamides can be complex, with the potential for various intermolecular interactions. For example, crystal structure analysis of related compounds has highlighted the significance of hydrogen bonds in determining the crystal packing . The presence of fluorine atoms can also influence the molecular conformation and reactivity due to their electronegativity and size.

Chemical Reactions Analysis

Fluorinated benzamides can participate in a range of chemical reactions. The organocatalytic asymmetric Mannich reaction is one such reaction, where 3-fluorooxindoles react with dibenzo[b,f][1,4]oxazepines to afford cyclic amines with chiral tetrasubstituted C–F stereocenters . The presence of fluorine can also direct nucleophilic vinylic substitution reactions, as seen in the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by the presence of the fluorine atom, which can affect the acidity, lipophilicity, and metabolic stability of the molecule. The introduction of fluorine into benzothiazoles, for example, has been shown to significantly impact their cytotoxicity and biological activity . Additionally, the use of fluorinated reagents in derivatization for high-performance liquid chromatography indicates the sensitivity of fluorinated compounds to detection methods .

Scientific Research Applications

Organocatalytic Asymmetric Reactions

A study by Li, Lin, & Du (2019) discusses the importance of 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines in medicinal chemistry. They developed an asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding cyclic amines with chiral tetrasubstituted C‒F stereocenters. This advancement is significant for creating complex molecular structures with potential pharmaceutical applications.

Synthesis and Structural Characterization

Kelly et al. (2007) in their work Synthesis, structural characterisation and biological activity of novel N -(ferrocenylmethyl)benzene-carboxamide derivatives explored the synthesis and characterization of benzene-carboxamide derivatives. These compounds, which included fluorinated elements similar to those in 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide, demonstrated cytotoxic effects against breast cancer cell lines, indicating their potential in cancer research.

Antitumor Properties

The study of fluorinated 2-(4-aminophenyl)benzothiazoles by Hutchinson et al. (2001) reveals the synthesis of fluorinated benzothiazoles with potent cytotoxicity in certain human breast cancer cell lines. This study highlights the potential of fluorinated compounds in the development of new antitumor agents.

Heterocyclic Synthesis

Meiresonne et al. (2015) in their paper Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides discuss the use of N-benzoyl fluoroynamides as precursors in heterocyclic synthesis, highlighting the unique electrophilic reactivity due to fluorination. This research is essential for creating novel fluorinated heterocycles, which are crucial in pharmaceuticals and agrochemicals.

Positron Emission Tomography Probes

Cui et al. (2012) in their publication Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease synthesized radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques. This is particularly significant in the context of diagnosing and studying Alzheimer's disease.

Kinase Inhibitor Development

The work by Naganathan et al. (2015), titled "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor," demonstrates the utility of the benzoxazepine core in several kinase inhibitors, including mTOR inhibitors. The scalable synthesis of such compounds is crucial for the development of new therapeutic agents.

Fluorinated Benzothiazoles in Antifungal Activity

Xu et al. (2007), in their paper Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, discuss the synthesis of fluorinated benzothiazoles with significant antifungal activities. This research has implications in developing new antifungal agents.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Benzamides have been studied for a variety of biological activities, but without more information, it’s impossible to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is used or handled. Without more information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound would likely involve further elucidation of its physical and chemical properties, synthesis methods, potential biological activities, and safety profile .

properties

IUPAC Name

3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTYILATTMNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.